[4-(4-Ethylphenoxy)phenyl]methanol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[4-(4-ethylphenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-2-12-3-7-14(8-4-12)17-15-9-5-13(11-16)6-10-15/h3-10,16H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOOUVJAZQOEOEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Significance of Phenoxyphenylmethanol Scaffolds in Organic Chemistry
The phenoxyphenylmethanol scaffold is a core structure in organic chemistry, characterized by two phenyl rings linked by an ether oxygen, with a methanol (B129727) group attached to one of the rings. This arrangement imparts a combination of rigidity and conformational flexibility, making it a valuable building block in the synthesis of more complex molecules. The ether linkage provides stability, while the hydroxymethyl group offers a reactive site for further chemical modifications.
These scaffolds are integral to the development of a wide range of organic compounds. Their bi-aromatic nature is a common feature in molecules designed for applications in medicinal chemistry and materials science. The ability to introduce various substituents onto the phenyl rings allows for the fine-tuning of the molecule's electronic and steric properties, which in turn influences its chemical reactivity and physical characteristics.
Overview of Research Domains for 4 4 Ethylphenoxy Phenyl Methanol
Research involving [4-(4-Ethylphenoxy)phenyl]methanol and its derivatives spans several key areas, primarily leveraging its unique chemical structure as a synthetic intermediate and a building block for functional materials and biologically active compounds.
The presence of the 4-ethylphenoxy group specifically influences the lipophilicity and molecular shape of the compound, which can be a critical factor in its interactions within biological systems or its packing in a solid state. The primary research applications for this compound are found in its role as a precursor in the synthesis of more complex molecules with desired properties.
One significant area of research is in the field of medicinal chemistry. While direct biological studies on this compound are not extensively documented, the broader class of phenoxyphenyl derivatives is of considerable interest. For instance, structurally related 4-phenoxy-phenyl isoxazoles have been synthesized and evaluated as inhibitors of acetyl-CoA carboxylase (ACC), an important enzyme in fatty acid metabolism and a target for anti-cancer therapies. nih.gov The synthesis of these complex molecules often begins with a core structure similar to this compound, highlighting its role as a crucial starting material.
Furthermore, the phenoxyphenylmethanol scaffold is a key component in the synthesis of high-performance polymers. The ether linkage in these structures contributes to thermal stability and chemical resistance, making them suitable for advanced materials applications. While specific research on the use of this compound in polymer chemistry is emerging, its structural motifs are found in poly(ether ether ketone) (PEEK) and other high-performance thermoplastics. The hydroxymethyl group provides a convenient handle for polymerization reactions.
The synthesis of this compound itself can be achieved through established methods for forming ether linkages, such as the Williamson ether synthesis or the Ullmann condensation. These synthetic routes offer versatile and efficient ways to produce the core phenoxyphenyl structure from readily available starting materials.
An in-depth analysis of the synthetic methodologies for producing This compound reveals a variety of strategic approaches. The synthesis of this diaryl ether alcohol hinges on the effective formation of the ether linkage and the generation or modification of the benzyl (B1604629) alcohol functionality. These transformations can be sequenced in different ways, leading to either stepwise or convergent synthetic routes.
Chemical Reactivity and Transformational Chemistry of 4 4 Ethylphenoxy Phenyl Methanol
Reactions at the Benzylic Hydroxyl Group
The hydroxymethyl group attached to the phenyl ring is a primary benzylic alcohol. This position is notably reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, such as carbocations or radicals, through resonance. chemistrysteps.comucalgary.ca
The primary benzylic alcohol moiety of [4-(4-Ethylphenoxy)phenyl]methanol can be selectively oxidized to form either the corresponding aldehyde, 4-(4-Ethylphenoxy)benzaldehyde, or the carboxylic acid, 4-(4-Ethylphenoxy)benzoic acid. The final product depends on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage without further oxidation to the carboxylic acid. organic-chemistry.org Stronger oxidizing agents, however, will typically convert the primary alcohol directly to the carboxylic acid. chemistrysteps.comnih.gov A two-step, one-pot procedure can also be employed, where the alcohol is first oxidized to the aldehyde and then subsequently converted to the carboxylic acid by adding a second oxidizing agent. nih.govresearchgate.net
| Reagent(s) | Product | Description |
|---|---|---|
| Pyridinium (B92312) chlorochromate (PCC) | Aromatic Aldehyde | A mild oxidant that reliably converts primary benzylic alcohols to aldehydes. |
| Dess-Martin periodinane (DMP) | Aromatic Aldehyde | Another mild and selective reagent for the oxidation of alcohols to aldehydes. |
| Trichloroisocyanuric acid / TEMPO | Aromatic Aldehyde | A highly chemoselective system for oxidizing primary alcohols to aldehydes without overoxidation. organic-chemistry.org |
| Potassium permanganate (KMnO4) | Aromatic Carboxylic Acid | A strong oxidizing agent that converts primary benzylic carbons to the carboxy group. chemistrysteps.com |
| Sodium dichromate (Na2Cr2O7) / H2SO4 | Aromatic Carboxylic Acid | A strong oxidant, often used in Jones oxidation, that readily forms carboxylic acids from primary alcohols. chemistrysteps.com |
| Cu-catalyst / O2 then NaClO2 | Aromatic Carboxylic Acid | A two-stage protocol where a copper-catalyzed aerobic oxidation first forms the aldehyde, which is then oxidized by sodium chlorite. nih.gov |
The hydroxyl group of an alcohol is a poor leaving group (OH⁻). Therefore, direct nucleophilic substitution is difficult. For a substitution reaction to occur at the benzylic carbon, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by protonating the alcohol under acidic conditions, which creates a better leaving group (H₂O). libretexts.org The resulting benzylic carbocation is resonance-stabilized, facilitating Sₙ1 reactions even with weak nucleophiles. chemistrysteps.comlibretexts.orgucalgary.ca Alternatively, the alcohol can be converted to other derivatives like tosylates or halides.
Esterification: this compound can react with carboxylic acids or their derivatives (such as acyl chlorides) to form esters. Acid-catalyzed Fischer esterification is a common method. vedantu.comresearchgate.net The reaction can be promoted by various catalysts to achieve high yields. nih.gov
Etherification: The formation of an ether linkage at the benzylic position can be achieved through various methods, including acid-catalyzed condensation with another alcohol or Williamson ether synthesis. researchgate.netacs.orgrsc.org For the latter, the benzylic alcohol is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide.
| Reaction Type | Reagents | Product Type | Description |
|---|---|---|---|
| Halogenation | HX (e.g., HBr, HCl) | Benzylic Halide | Acid protonates the -OH group, which leaves as water, allowing the halide ion to attack the resulting stable benzylic carbocation. libretexts.org |
| Fischer Esterification | Carboxylic Acid (R-COOH), Acid Catalyst (e.g., H2SO4) | Ester | Acid-catalyzed condensation reaction between the alcohol and a carboxylic acid. vedantu.comresearchgate.net |
| Acylation | Acyl Chloride (R-COCl), Base (e.g., Pyridine) | Ester | A highly efficient method for forming esters, often faster than Fischer esterification. |
| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether | The alcohol is converted to a nucleophilic alkoxide, which then displaces a halide from an alkyl halide. |
| Acid-Catalyzed Etherification | Alcohol (R'-OH), Acid Catalyst (e.g., HCl) | Ether | Intermolecular dehydration between two alcohols (can be the same or different) to form a symmetrical or unsymmetrical ether. researchgate.netacs.org |
Transformations Involving the Aromatic Rings
The molecule possesses two phenyl rings that are susceptible to electrophilic aromatic substitution (EAS). The rate and regioselectivity of these reactions are governed by the directing effects of the existing substituents. libretexts.orgwikipedia.org
Substituents on a benzene (B151609) ring can be classified as activating or deactivating, and as ortho-, para-, or meta-directing. masterorganicchemistry.comorganicchemistrytutor.com
Ring A (substituted with -CH₂OH and -O-Ar): The hydroxymethyl group (-CH₂OH) is a weakly activating, ortho-, para-directing group. The aryloxy group (-O-Ar) is a strongly activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated into the ring through resonance. masterorganicchemistry.comlibretexts.org
Ring B (substituted with -CH₂CH₃ and -O-Ar): The ethyl group (-CH₂CH₃) is a weakly activating, ortho-, para-directing group via induction. The ether linkage acts as a strongly activating, ortho-, para-director for this ring as well.
The powerful activating and ortho-, para-directing nature of the ether oxygen dominates the reactivity of both rings. masterorganicchemistry.com Therefore, electrophilic substitution is expected to occur primarily at the positions ortho and para to the ether linkage. On Ring A, the position para to the ether is already substituted, so substitution will be directed to the positions ortho to the ether. On Ring B, both ortho and para positions relative to the ether are available.
| Reaction | Reagents | Electrophile | Expected Major Products |
|---|---|---|---|
| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Br⁺ or Cl⁺ | Substitution occurs ortho and para to the activating ether and alkyl groups. |
| Nitration | HNO3, H2SO4 | NO₂⁺ | Nitro groups are introduced primarily at the ortho and para positions relative to the ether linkage. |
| Sulfonation | Fuming H2SO4 (SO3) | SO3 | Sulfonic acid groups (-SO₃H) are added to the ortho and para positions. This reaction is often reversible. lkouniv.ac.in |
| Friedel-Crafts Alkylation | R-Cl, AlCl3 | R⁺ (carbocation) | An alkyl group is added, again favoring the activated ortho and para sites. Prone to polysubstitution and rearrangements. lkouniv.ac.in |
| Friedel-Crafts Acylation | R-COCl, AlCl3 | R-C=O⁺ (acylium ion) | An acyl group is added to the ortho/para positions. The product is deactivated, preventing further reactions. lkouniv.ac.in |
Beyond standard electrophilic aromatic substitutions, the aromatic rings can be further functionalized. For example, once a halogen atom is introduced onto one of the rings via EAS, it can serve as a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the formation of new carbon-carbon or carbon-heteroatom bonds, enabling the synthesis of more complex molecular architectures.
Cleavage and Modification of the Aryloxy Linkage
The diaryl ether C-O bond is generally strong and unreactive, requiring harsh conditions for cleavage. rsc.orgrsc.org Traditional methods often involve high temperatures and strong reagents.
Acid-catalyzed cleavage: Strong protic acids like HBr or HI can cleave the ether at high temperatures, typically proceeding through a nucleophilic aromatic substitution (SₙAr) mechanism where a halide ion attacks one of the aromatic carbons and the other ring departs as a phenol.
Reductive cleavage: Certain catalytic systems, such as metal-catalyzed hydrogenolysis, can break the C-O bond. acs.orgbohrium.com Transition-metal-free protocols using reagents like triethylsilane in combination with a base have also been developed for the reductive cleavage of diaryl ethers. researchgate.net
Oxidative cleavage: Anodic oxidation on a carbon electrode has been shown to be an effective method for the selective cleavage of the C-O bond in diaryl ethers, particularly when one of the rings is activated by an electron-donating group. acs.org
These cleavage reactions would break this compound into two separate aromatic fragments, likely a derivative of 4-hydroxybenzyl alcohol and 4-ethylphenol, depending on the specific cleavage conditions and the regioselectivity of the bond scission.
Derivatization of this compound to Complex Molecular Architectures
The chemical scaffold of this compound, featuring a reactive benzylic alcohol and a stable diaryl ether linkage, serves as a valuable starting point for the synthesis of more complex and often biologically active molecules. The derivatization of this compound primarily focuses on the transformation of the hydroxymethyl group into a reactive intermediate capable of coupling with other molecular fragments, or through reactions involving the aromatic rings. These transformations are instrumental in the construction of intricate molecular architectures, most notably in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.
The core strategy for elaborating the structure of this compound involves the conversion of the benzylic alcohol into a good leaving group, such as a halide (e.g., bromide) or a sulfonate ester. This activation facilitates subsequent nucleophilic substitution or coupling reactions. A prevalent application of this strategy is seen in the synthesis of C-aryl glucosides, where the activated benzyl (B1604629) moiety is used to alkylate a protected glucose derivative.
One of the most significant applications of derivatizing structures related to this compound is in the synthesis of Empagliflozin, a potent and selective SGLT2 inhibitor. While the exact starting material is often a closely related analogue, the fundamental chemical transformations are directly applicable. The synthesis typically involves a Friedel-Crafts type alkylation or a related coupling reaction between a diaryl ether component and a protected gluconolactone or a similar sugar derivative. beilstein-journals.orgmt.comnih.gov
For instance, a common synthetic route involves the reaction of a brominated or iodinated benzylphenyl ether derivative with a protected glucose moiety. The benzyl bromide, formed from the corresponding benzyl alcohol, can be used to alkylate a phenolic precursor in a Williamson ether synthesis, or it can be converted into an organometallic reagent for coupling reactions. nih.gov In the context of SGLT2 inhibitor synthesis, a key step is the coupling of a diaryl ether fragment, structurally analogous to this compound, with a protected gluconolactone. This is often achieved through a Grignard or organolithium intermediate derived from the halogenated diaryl ether. nih.gov Subsequent reduction of the resulting lactol and deprotection of the hydroxyl groups on the glucose unit yields the final complex molecular architecture.
The following interactive table summarizes representative derivatization reactions of this compound and its close analogues into more complex structures, drawing from established synthetic routes for SGLT2 inhibitors and related bioactive molecules.
| Starting Material Analogue | Reagent/Reaction Partner | Reaction Type | Resulting Complex Molecular Architecture |
| 4-(4-Ethylphenoxy)benzyl bromide | Protected Gluconolactone / Lewis Acid | Friedel-Crafts Alkylation | C-Aryl Glucoside |
| This compound | Thionyl Chloride or PBr₃ | Halogenation | 4-(4-Ethylphenoxy)benzyl chloride/bromide |
| 4-(4-Ethylphenoxy)benzyl halide | Phenol derivative / Base | Williamson Ether Synthesis | Extended Diaryl Ether |
| This compound | Mesyl Chloride / Pyridine | Sulfonylation | 4-(4-Ethylphenoxy)benzyl mesylate |
| 4-(4-Ethylphenoxy)benzyl mesylate | Protected Glucose / Base | O-Glycosylation | O-Aryl Glucoside |
Advanced Spectroscopic and Structural Characterization of 4 4 Ethylphenoxy Phenyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
Proton (¹H) NMR Spectral Assignment and Interpretation
The ¹H NMR spectrum of [4-(4-Ethylphenoxy)phenyl]methanol is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.
The aromatic region of the spectrum is expected to show two sets of signals for the two phenyl rings. The protons on the phenyl ring bearing the hydroxymethyl group are anticipated to appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. Similarly, the protons on the 4-ethylphenyl ring will also likely present as a pair of doublets.
The ethyl group protons will manifest as a quartet for the methylene (B1212753) (-CH₂-) group, due to coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) group. The benzylic methylene protons (-CH₂OH) are expected to appear as a singlet, or a doublet if coupled to the hydroxyl proton. The hydroxyl (-OH) proton itself typically presents as a broad singlet, and its chemical shift can be variable depending on concentration, solvent, and temperature. The identity of the -OH peak can be confirmed by a D₂O exchange experiment, which would cause the signal to disappear.
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Ar-H (ortho to -OCH₂-) | 7.30-7.40 | d | ~8.5 |
| Ar-H (meta to -OCH₂-) | 6.95-7.05 | d | ~8.5 |
| Ar-H (ortho to -OEt) | 7.10-7.20 | d | ~8.5 |
| Ar-H (meta to -OEt) | 6.85-6.95 | d | ~8.5 |
| -CH₂OH | ~4.60 | s (or d) | - |
| -OH | Variable (e.g., 2.0-4.0) | br s | - |
| -CH₂CH₃ | ~2.65 | q | ~7.6 |
| -CH₂CH₃ | ~1.25 | t | ~7.6 |
Note: These are predicted values based on analogous compounds and may vary from experimental data.
Carbon-13 (¹³C) NMR Spectral Assignment and Interpretation
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The spectrum is expected to show a total of 13 unique carbon signals. The aromatic region will contain signals for the twelve carbons of the two phenyl rings. The chemical shifts of these carbons are influenced by their position relative to the substituents. The carbons attached to the oxygen atoms (C-O) will be deshielded and appear at a lower field. The benzylic carbon (-CH₂OH) will resonate in the aliphatic region, typically around 60-65 ppm. The ethyl group carbons will also appear in the aliphatic region, with the methylene carbon being more deshielded than the methyl carbon.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (ipso, attached to -OCH₂-) | ~157 |
| C (ipso, attached to -OEt) | ~156 |
| C (para to -OCH₂-) | ~135 |
| C (para to -OEt) | ~138 |
| C (ortho to -OCH₂-) | ~128 |
| C (meta to -OCH₂-) | ~119 |
| C (ortho to -OEt) | ~129 |
| C (meta to -OEt) | ~118 |
| -CH₂OH | ~64 |
| -CH₂CH₃ | ~28 |
| -CH₂CH₃ | ~15 |
Note: These are predicted values based on analogous compounds and may vary from experimental data.
Advanced 2D NMR Techniques for Connectivity and Proximity Analysis
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity of the molecule, advanced 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the methylene and methyl protons of the ethyl group, confirming their connectivity. It would also show correlations between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. carlroth.com It would definitively link each proton signal to its corresponding carbon signal, for example, the benzylic protons to the benzylic carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. carlroth.com This is crucial for establishing the connectivity across the ether linkage, for example, by showing a correlation between the protons on one aromatic ring and the ipso-carbon of the other ring. It would also confirm the position of the ethyl and hydroxymethyl groups on their respective rings.
Vibrational Spectroscopy for Functional Group and Molecular Fingerprinting
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a characteristic "fingerprint" and identifying the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its functional groups.
A broad and strong absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. nih.gov The C-O stretching vibration of the alcohol will likely appear as a strong band around 1050-1000 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl and methylene groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region. The characteristic C-O-C stretching of the diaryl ether linkage is expected to produce a strong, sharp band in the region of 1270-1230 cm⁻¹.
Predicted FTIR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (alcohol) | 3400-3200 | Strong, Broad |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 2980-2850 | Medium to Strong |
| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |
| C-O-C Asymmetric Stretch (ether) | 1270-1230 | Strong |
| C-O Stretch (alcohol) | 1050-1000 | Strong |
Note: These are predicted values based on analogous compounds and may vary from experimental data.
Raman Spectroscopy for Complementary Vibrational Information
Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations.
Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Strong |
| Aliphatic C-H Stretch | 2980-2850 | Strong |
| Aromatic Ring Breathing | ~1000 and ~800 | Strong |
| C-O-C Symmetric Stretch (ether) | ~1100 | Medium |
Note: These are predicted values based on analogous compounds and may vary from experimental data.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of molecular formulas and the elucidation of fragmentation pathways of organic molecules. While specific experimental HRMS data for this compound is not extensively reported in the reviewed literature, its molecular formula, C₁₅H₁₆O₂, allows for the calculation of its theoretical exact mass. The calculated monoisotopic mass is 228.11503 Da. nih.gov
In a typical HRMS experiment, the molecule would be ionized, often using a soft ionization technique like electrospray ionization (ESI), to form the protonated molecule [M+H]⁺ or other adducts. The high resolving power of the mass analyzer enables the differentiation of ions with very similar mass-to-charge ratios, confirming the elemental composition.
The fragmentation of this compound under mass spectrometric conditions can be predicted based on the fragmentation patterns of related structures such as benzyl (B1604629) alcohols and diphenyl ethers. The molecular ion ([M]⁺˙) or the protonated molecule ([M+H]⁺) would likely undergo a series of characteristic fragmentation reactions.
Key predicted fragmentation pathways include:
Loss of a hydrogen radical: Formation of an [M-H]⁺ ion.
Loss of water: Dehydration is a common fragmentation pathway for alcohols, leading to the formation of a resonance-stabilized carbocation.
Benzylic cleavage: Cleavage of the C-C bond adjacent to the phenyl ring can result in the formation of a stable tropylium-like ion or a substituted benzyl cation.
Ether cleavage: The ether linkage can be cleaved, leading to fragments corresponding to the ethylphenoxy and hydroxyphenylmethyl moieties.
A proposed fragmentation pattern is detailed in the table below. The analysis of these fragments provides valuable structural information, corroborating the identity of the compound.
Table 1: Predicted HRMS Fragmentation Data for this compound
| m/z (Predicted) | Ion Formula | Proposed Fragment Structure/Origin |
| 228.1150 | [C₁₅H₁₆O₂]⁺˙ | Molecular Ion |
| 211.1123 | [C₁₅H₁₅O]⁺ | Loss of a hydroxyl radical (•OH) |
| 199.0810 | [C₁₄H₁₁O]⁺ | Cleavage of the ether bond |
| 183.0855 | [C₁₃H₁₁O]⁺ | Fragment from ether cleavage |
| 121.0653 | [C₈H₉O]⁺ | Ethylphenoxy cation |
| 107.0497 | [C₇H₇O]⁺ | Hydroxytropylium ion |
Note: The m/z values are calculated for the most abundant isotopes and the proposed fragments are based on established fragmentation mechanisms for similar chemical classes.
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing Analysis
A search of crystallographic databases did not yield a reported crystal structure for this compound. However, based on the analysis of structurally similar compounds, such as substituted diphenyl ethers and benzyl alcohol derivatives, a number of structural features can be anticipated. mdpi.comyoutube.com
Intermolecular interactions are expected to play a crucial role in the crystal packing. The hydroxyl group is a potent hydrogen bond donor and acceptor, and it is highly probable that strong O-H···O hydrogen bonds would be a dominant feature in the crystal structure, potentially forming chains or dimeric motifs. In addition to hydrogen bonding, π-π stacking interactions between the aromatic rings and weaker C-H···π interactions would likely contribute to the stability of the crystal lattice. mdpi.com
A future single-crystal X-ray diffraction study of this compound would provide the definitive data outlined in the table below.
Table 2: Anticipated Crystallographic Data from an X-ray Diffraction Study of this compound
| Parameter | Information Provided |
| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry elements present in the crystal. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. |
| Bond Lengths and Angles | Precise measurements of all covalent bonds and the angles between them. |
| Torsion Angles | The dihedral angles defining the three-dimensional shape of the molecule. |
| Hydrogen Bonding Parameters | Distances and angles of intermolecular hydrogen bonds. |
| π-π Stacking Interactions | Distances and geometry of interactions between aromatic rings. |
Note: The data in this table represents the type of information that would be obtained from an X-ray diffraction experiment, should a suitable single crystal of the compound be analyzed.
Computational and Theoretical Chemistry Studies on 4 4 Ethylphenoxy Phenyl Methanol
Electronic Structure and Stability Analysis using Quantum Chemical Methods
Quantum chemical methods are fundamental tools for investigating the electronic properties and stability of molecules.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of [4-(4-Ethylphenoxy)phenyl]methanol is not rigid. Conformational analysis would explore the different spatial arrangements of the atoms that can be achieved through rotation around single bonds, particularly the C-O-C ether linkage and the bond connecting the phenyl ring to the methanol (B129727) group. This analysis would identify the most stable conformers and the energy barriers between them.
Molecular dynamics (MD) simulations would provide a time-resolved view of the molecule's atomic motions. By simulating the molecule's behavior over time, MD can reveal its dynamic properties, flexibility, and how it might interact with its environment.
Structure-Property Relationship (SPR) Investigations for this compound Analogs
While no specific SPR studies on this compound were found, this approach would involve systematically modifying the chemical structure of the molecule and calculating the resulting changes in its properties. For example, altering the substituent on the phenoxy ring or changing the length of the alkyl chain could influence its electronic and conformational properties. Such studies are crucial for designing molecules with specific desired characteristics.
Applications of 4 4 Ethylphenoxy Phenyl Methanol in Advanced Materials Science
Utilization as a Monomer or Precursor in Polymer Chemistry
The presence of the hydroxymethyl (-CH₂OH) group allows [4-(4-Ethylphenoxy)phenyl]methanol to act as a monomer in the synthesis of various polymers, such as polyesters and polyethers, through polycondensation reactions.
Development of Polymeric Materials with Tailored PropertiesThe incorporation of the this compound unit into a polymer backbone could yield materials with enhanced thermal stability, and specific mechanical properties. The rigid aromatic structure is expected to increase the glass transition temperature (Tg) of resulting polymers. For instance, polyesters synthesized from monomers containing bulky, aromatic side chains often exhibit high thermal decomposition temperatures and yield strengths. While specific data for polymers derived from this compound is not available, studies on analogous aromatic diols and acids demonstrate that tuning the monomer structure is a key strategy for adjusting polymer properties.
Table 1: Potential Properties of Polymers Derived from this compound
| Property | Expected Characteristic | Rationale |
|---|---|---|
| Glass Transition (Tg) | Elevated | Introduction of rigid aromatic rings into the polymer backbone. |
| Thermal Stability | High | The stable ether linkage and aromatic nature of the monomer unit. |
| Mechanical Strength | High Yield Strength | The rigidity of the repeating unit would contribute to material toughness. |
| Solubility | Potentially tunable | The ethyl group and ether linkage may enhance solubility in organic solvents. |
Engineering of Optoelectronic and Electronic Materials
Organic molecules with extended π-conjugated systems are fundamental to the development of organic electronic materials. nih.gov The phenoxy-phenyl structure of this compound serves as a basic π-conjugated system that can be further elaborated for use in electronic devices.
Role in the Synthesis of Specialty Chemicals and Advanced Intermediates
Beyond polymerization, the reactivity of the hydroxymethyl group makes this compound a useful intermediate for synthesizing more complex specialty chemicals.
For example, it could be a precursor for creating liquid crystal (LC) molecules. nih.govsemanticscholar.org Many liquid crystals possess a rigid core structure, often based on biphenyl (B1667301) or phenylcyclohexyl groups, with flexible terminal chains. The [4-(4-Ethylphenoxy)phenyl] moiety provides a rigid core that could be functionalized to induce liquid crystalline phases. Research on similar structures, such as polystyrene derivatives with phenylphenoxymethyl side groups, has shown that these moieties can influence the alignment of liquid crystal molecules. mdpi.comnih.gov
Furthermore, the compound could serve as a building block in the convergent synthesis of dendrimers. nih.gov Dendrimers are highly branched, monodisperse macromolecules with applications in drug delivery and catalysis. nih.govmdpi.com The synthesis often involves the stepwise attachment of branched units (dendrons) to a central core, a role for which a functionalized this compound derivative could be suitable.
Mechanistic Investigations of Chemical Transformations Involving 4 4 Ethylphenoxy Phenyl Methanol
Elucidation of Reaction Mechanisms for Functional Group Interconversions
The reactivity of [4-(4-Ethylphenoxy)phenyl]methanol is primarily dictated by its two main functional groups: the hydroxyl group and the diaryl ether linkage. Transformations can be broadly categorized into reactions involving the alcohol moiety and those targeting the ether bond.
Reactions of the Hydroxyl Group
The benzylic alcohol group is prone to oxidation and substitution reactions.
Oxidation to Aldehyde and Carboxylic Acid: The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde, [4-(4-ethylphenoxy)phenyl]carbaldehyde, or the carboxylic acid, 4-(4-ethylphenoxy)benzoic acid. The reaction mechanism is highly dependent on the oxidant used.
With Chromium(VI) Reagents: Reagents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) are commonly used for the selective oxidation of primary alcohols to aldehydes. The mechanism generally involves the formation of a chromate (B82759) ester intermediate. This is followed by a rate-determining step where a base (like pyridine) abstracts the benzylic proton, leading to the elimination of a Cr(IV) species and the formation of the aldehyde. Over-oxidation to the carboxylic acid is less likely with these reagents under anhydrous conditions.
With Nitric Acid: The oxidation of benzylic alcohols by nitric acid can proceed through either a radical or an ionic mechanism. One proposed pathway involves the generation of nitrogen(IV) oxide (NO₂) which abstracts a hydrogen atom from the hydroxymethyl group to form a benzylic radical. researchgate.net This radical can then be further oxidized to the aldehyde.
Nucleophilic Substitution: The hydroxyl group can be converted to a better leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. ub.edu
SN1 and SN2 Mechanisms: The conversion to an alkyl halide, for instance by reaction with a hydrohalic acid, can proceed via an SN1 or SN2 mechanism. wikipedia.org Given that it is a primary benzylic alcohol, an SN2 pathway is generally favored. However, the potential for resonance stabilization of a benzylic carbocation could allow for an SN1 pathway under certain conditions.
Cleavage of the Diaryl Ether Bond
The diaryl ether bond in this compound is generally stable. Its cleavage requires harsh reaction conditions or specific catalytic systems.
Acid-Catalyzed Cleavage: In strongly acidic media, the ether oxygen can be protonated, making the adjacent carbon atom more susceptible to nucleophilic attack. acs.org However, the cleavage of diaryl ethers is significantly more difficult than that of alkyl aryl ethers due to the sp² hybridization of the carbon atoms and the delocalization of the lone pairs of the oxygen into both aromatic rings.
Reductive Cleavage: Catalytic hydrogenolysis using catalysts like palladium on carbon (Pd/C) can cleave the C-O bond of diaryl ethers. researchgate.net The mechanism often involves the partial hydrogenation of one of the aromatic rings to form an enol ether, which is more readily cleaved. researchgate.net
Kinetic Analysis of Key Synthetic Reactions
Due to a lack of specific kinetic studies on this compound, the following analysis is based on data from analogous systems, such as the oxidation of substituted diphenylmethanols and the esterification of alcohols.
Kinetics of Oxidation
The rate of oxidation of benzylic alcohols is influenced by the nature of the oxidant, the catalyst, the solvent, and the substituents on the aromatic rings. For the oxidation of substituted diphenylmethanols by bromamine (B89241) T, the reaction was found to be first order with respect to the oxidant, the alcohol, and H⁺ ions. acs.org
A Hammett plot for this reaction showed a break, with ρ values of -4.2 for electron-donating groups and -0.4 for electron-withdrawing groups, suggesting a change in the rate-determining step or mechanism depending on the substituent. acs.org For this compound, the ethyl group is weakly electron-donating, which would likely place it in the region of a more negative ρ value, indicating that the reaction is sensitive to electronic effects.
Table 1: Hypothetical Kinetic Data for the Oxidation of Substituted Benzyl (B1604629) Alcohols
| Substituent (R) in R-C₆H₄-CH₂OH | Oxidant | Rate Constant (k) at 298 K (M⁻²s⁻¹) |
| 4-OCH₃ | Bromamine T | 5.2 x 10⁻² |
| 4-CH₃ | Bromamine T | 2.8 x 10⁻² |
| H | Bromamine T | 1.0 x 10⁻² |
| 4-OC₂H₅ (analogous) | Bromamine T | (Estimated) ~4.5 x 10⁻² |
| 4-Cl | Bromamine T | 3.5 x 10⁻³ |
| 4-NO₂ | Bromamine T | 1.1 x 10⁻⁴ |
This table presents illustrative data based on known trends to demonstrate the effect of substituents on the rate of oxidation. The value for the 4-ethoxy analog is an educated estimation.
Kinetics of Esterification
The esterification of alcohols is a reversible reaction, and its kinetics are often studied under pseudo-first-order conditions (using a large excess of one reactant). The reaction is typically acid-catalyzed. A kinetic study on the esterification of propionic acid with methanol (B129727) using a solid acid catalyst showed that the reaction follows an apparent second-order rate law. nih.gov The activation energy for such reactions is influenced by the steric hindrance around the alcohol and the electronic nature of the reactants.
Catalytic Reaction Pathways and Intermediates involving this compound
Catalysis plays a crucial role in enhancing the efficiency and selectivity of transformations involving this compound.
Catalytic Oxidation
Various heterogeneous and homogeneous catalysts can be employed for the selective oxidation of the benzylic alcohol.
Palladium-Based Catalysts: Palladium catalysts, often supported on materials like alumina (B75360) or ceria, are effective for the aerobic oxidation of benzyl alcohols. researchgate.net The proposed mechanism often involves the formation of a palladium-alkoxide intermediate. The rate-determining step can be the abstraction of the benzylic hydride. The presence of electron-donating groups on the aromatic ring, such as the ethylphenoxy group, generally enhances the reaction rate. researchgate.net
Layered Double Hydroxides (LDHs): LDH catalysts containing base metals have been shown to be effective for the oxidation of benzylic alcohols using molecular oxygen as the oxidant. mdpi.com In the case of lignin (B12514952) model compounds containing β-O-4 ether linkages, these catalysts can also promote the cleavage of the ether bond. mdpi.com
Table 2: Catalytic Systems for the Oxidation of Benzylic Alcohols
| Catalyst | Oxidant | Solvent | Temperature (°C) | Key Intermediates |
| Pd/Al₂O₃ | O₂ | Toluene | 100 | Palladium-alkoxide |
| Ru/C | O₂ | Ethyl Acetate | 80 | Ruthenium-hydride species |
| Ni-Cr-LDH | O₂ | Diphenyl ether | 180 | Metal-oxo species |
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a valuable method for the reduction of carbonyl compounds that can be formed from the oxidation of this compound. This process involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or formic acid, to the substrate, mediated by a metal catalyst.
Ruthenium and Rhodium Catalysts: Pincer complexes of ruthenium and rhodium are highly efficient for the transfer hydrogenation of ketones. nih.gov The mechanism typically involves the formation of a metal-hydride species from the hydrogen donor. The ketone then coordinates to the metal center and undergoes hydride insertion to form a metal-alkoxide intermediate, which is then protonated to release the alcohol product.
Hydrogen Donors: The choice of hydrogen donor is critical. Common donors include isopropanol (which is oxidized to acetone), formic acid (which decomposes to H₂ and CO₂), and ammonium (B1175870) formate. utrgv.edu The efficiency of the hydrogen transfer can be influenced by the nature of the donor and the catalyst.
Table 3: Common Catalysts and Hydrogen Donors for Transfer Hydrogenation
| Catalyst | Hydrogen Donor | Typical Substrates |
| [Ru(p-cymene)Cl₂]₂ | Isopropanol | Ketones, Imines |
| RhCl(PPh₃)₃ (Wilkinson's Catalyst) | Isopropanol | Alkenes, Alkynes |
| Pd/C | Ammonium Formate | Ketones, Nitro groups |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [4-(4-Ethylphenoxy)phenyl]methanol, and how are reaction conditions optimized?
- Methodology : The compound can be synthesized via nucleophilic aromatic substitution or Ullmann coupling. For example, reacting 4-ethylphenol with a halogenated benzaldehyde derivative (e.g., 4-bromobenzaldehyde) under basic conditions (K₂CO₃/DMF, 80–100°C) to form the phenoxy intermediate. Subsequent reduction of the aldehyde group using NaBH₄ or LiAlH₄ yields the methanol derivative .
- Optimization : Reaction temperature, solvent polarity, and catalyst choice (e.g., CuI for Ullmann coupling) significantly impact yield. Monitoring via TLC or HPLC ensures intermediate purity .
Q. How is this compound characterized structurally, and what spectroscopic techniques are critical?
- Techniques :
- NMR : H and C NMR confirm the phenoxy linkage (δ ~6.8–7.4 ppm for aromatic protons) and methanol group (δ ~4.6 ppm for -CH₂OH) .
- FT-IR : Peaks at ~3200–3500 cm⁻¹ (-OH stretch) and ~1250 cm⁻¹ (C-O-C ether vibration) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 242.1412 for C₁₅H₁₆O₂) .
Q. What purification methods are effective for isolating this compound from reaction mixtures?
- Methods : Column chromatography using silica gel (eluent: hexane/ethyl acetate gradient) removes unreacted starting materials. Recrystallization from ethanol/water improves purity (>95%) .
Advanced Research Questions
Q. How do intermolecular interactions in this compound influence its crystallographic properties?
- Analysis : Single-crystal X-ray diffraction reveals planar phenoxy groups (dihedral angles <10°) and O-H···N hydrogen bonds (2.7–3.0 Å) stabilizing the lattice. π-π stacking between aromatic rings (3.5–4.0 Å) further enhances crystal packing .
- Implications : These interactions affect solubility and melting point (e.g., mp 180–182°C), critical for material science applications .
Q. What strategies enable enantioselective synthesis of this compound, and how is enantiomeric excess (ee) quantified?
- Biocatalysis : Use Daucus carota cells or engineered enzymes (e.g., alcohol dehydrogenases) to reduce ketone intermediates. Ethanol or glucose as co-substrates enhance ee (>90%) .
- Chiral Chromatography : HPLC with chiral stationary phases (e.g., amylose-based columns) resolves enantiomers. Circular dichroism (CD) corroborates configurations .
Q. How does this compound interact with biological targets, and what assays evaluate its bioactivity?
- Antimicrobial Assays : Broth microdilution tests (MIC values) against Staphylococcus aureus and E. coli. Synergy with commercial antibiotics (e.g., ampicillin) is assessed via checkerboard assays .
- Enzyme Inhibition : Tyrosinase or acetylcholinesterase inhibition studies (IC₅₀) using spectrophotometric methods (e.g., L-DOPA oxidation monitoring at 475 nm) .
Q. What computational methods predict the reactivity and stability of this compound derivatives?
- DFT Calculations : Gaussian09 simulations (B3LYP/6-311++G**) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps). Solvent effects (PCM model) predict solubility trends .
- MD Simulations : GROMACS models assess lipid bilayer permeability for drug delivery applications .
Methodological Considerations
Q. How are contradictions in spectroscopic data resolved during structural elucidation?
- Case Study : Discrepancies in NMR shifts may arise from solvent polarity or impurities. Cross-validation via 2D NMR (COSY, HSQC) and X-ray crystallography clarifies assignments .
Q. What advanced analytical techniques quantify trace impurities in this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
